Product packaging for Ammelide-13C3(Cat. No.:CAS No. 1173021-81-2)

Ammelide-13C3

Cat. No.: B565212
CAS No.: 1173021-81-2
M. Wt: 131.07 g/mol
InChI Key: YSKUZVBSHIWEFK-VMIGTVKRSA-N
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Description

Contextualization of ¹³C-Labeled Triazine Derivatives in Scientific Inquiry

Triazines are a class of nitrogen-containing heterocyclic compounds that have been the subject of extensive scientific research due to their diverse applications and presence in various biological and environmental systems. mdpi.comrsc.orgnih.gov The introduction of stable isotopes, particularly carbon-13, into the triazine ring structure has become an indispensable technique in modern scientific inquiry. researchgate.net ¹³C-labeling allows researchers to "tag and trace" these molecules without altering their chemical properties, making them ideal for a range of sophisticated experiments. isolife.nl

In metabolic research, ¹³C-labeled triazines are used to elucidate complex biochemical pathways. nih.gov By introducing a labeled compound into a biological system, scientists can track its transformation and identify its metabolites, providing critical insights into metabolic processes. nih.govresearchgate.net For instance, the metabolism of the pesticide cyromazine, which can degrade to melamine (B1676169), and the subsequent microbial degradation of melamine through intermediates like ammeline (B29363) and ammelide (B29360), can be studied using these labeled analogues. mdpi.orgresearchgate.net

Furthermore, ¹³C-labeled triazines play a crucial role in mechanistic studies of chemical reactions. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can detect the position of the ¹³C atoms, helping to unravel reaction mechanisms and the structure of intermediates. mdpi.comresearchgate.net In environmental science, these labeled compounds are used to monitor the fate and transport of triazine-based pesticides and contaminants in soil and water systems, providing valuable data for risk assessment. mdpi.comenviresearch.com

Significance of Isotopic Labeling for Ammelide-13C3 in Research Applications

The primary significance of isotopic labeling for this compound lies in its application as an internal standard in quantitative analytical methods, particularly isotope dilution mass spectrometry (IDMS). mdpi.comnih.gov This technique is considered the gold standard for accurate quantification because the labeled internal standard behaves almost identically to the unlabeled analyte (the target compound) during sample extraction, cleanup, and analysis. isolife.nl

When this compound is added to a sample (e.g., a food matrix or environmental extract) at a known concentration, it experiences the same processing losses and ionization suppression or enhancement effects in the mass spectrometer as the native ammelide. mdpi.comnih.gov By measuring the ratio of the mass spectrometric signal of the analyte to that of the labeled standard, an accurate and precise quantification can be achieved, regardless of variations in sample recovery or matrix effects. nih.gov This is especially critical when analyzing complex matrices like meat, pet food, or milk, where other components can interfere with the analysis. nih.govresearchgate.net

The use of this compound, alongside other labeled analogues like Melamine-13C3 and Cyanuric Acid-13C3, has been instrumental in developing reliable methods for monitoring food safety and ensuring regulatory compliance. nih.govresearchgate.net

Below are the key physicochemical properties of this compound.

PropertyValue
Chemical Name 6-Amino-1,3,5-triazine-2,4(1H,3H)-dione-13C3
CAS Number 1173021-81-2 pharmaffiliates.comlgcstandards.com
Molecular Formula ¹³C₃H₄N₄O₂ pharmaffiliates.comlgcstandards.com
Molecular Weight 131.07 g/mol pharmaffiliates.comlgcstandards.com
Isotopic Purity Typically >99 atom % ¹³C sigmaaldrich.comsigmaaldrich.com
Physical Form Powder sigmaaldrich.comsigmaaldrich.com
Primary Technique Mass Spectrometry (MS) sigmaaldrich.comsigmaaldrich.com

Overview of Primary Research Domains for this compound Investigation

The application of this compound is concentrated in specific, highly specialized research domains that require precise analytical measurements.

Food Safety and Contaminant Analysis : The most prominent research domain for this compound is in the field of food safety. researchgate.net It is used as an internal standard in the development and validation of analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to detect and quantify ammelide in various food products. nih.govresearchgate.net This is often part of a broader analysis to screen for melamine and its related compounds (ammeline, ammelide, and cyanuric acid) in matrices like milk powder, meat, and animal feed, ensuring they are below regulatory limits. nih.govresearchgate.netresearchgate.net

Environmental Fate and Monitoring : Ammelide is a degradation product of melamine, which can enter the environment through various industrial and agricultural activities. mdpi.org this compound serves as a valuable tool for environmental scientists studying the persistence, transformation, and transport of these triazine contaminants in ecosystems. isolife.nlenviresearch.com By using it as a tracer or a quantification standard, researchers can accurately measure ammelide concentrations in soil, water, and sediment, helping to model its environmental behavior and potential impact. nih.gov

Metabolic and Toxicological Studies : Understanding the metabolic fate of ingested melamine is crucial for toxicology. Melamine can be metabolized by microorganisms into ammeline, ammelide, and finally cyanuric acid. researchgate.net The co-occurrence of melamine and cyanuric acid in the kidneys can lead to the formation of crystals, causing severe renal damage. researchgate.net this compound is essential for accurately quantifying ammelide in biological tissues and fluids, which helps in elucidating the metabolic pathways and assessing the toxicological risks associated with melamine exposure. mdpi.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N4O2 B565212 Ammelide-13C3 CAS No. 1173021-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-(2,4,6-13C3)1H-1,3,5-triazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c4-1-5-2(8)7-3(9)6-1/h(H4,4,5,6,7,8,9)/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKUZVBSHIWEFK-VMIGTVKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13C]1(=N[13C](=O)N[13C](=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675609
Record name 6-Amino(~13~C_3_)-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173021-81-2
Record name 6-Amino(~13~C_3_)-1,3,5-triazine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173021-81-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Isotopic Incorporation for Ammelide 13c3

Precursor Compounds in ¹³C-Labeled Ammelide (B29360) Synthesis

The selection of appropriate ¹³C-labeled starting materials is crucial for the successful synthesis of Ammelide-13C3. These precursors provide the necessary carbon framework and the isotopic enrichment.

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a fundamental building block for the synthesis of various triazine derivatives, including this compound. Its three reactive chlorine atoms can be sequentially substituted by nucleophiles, allowing for controlled functionalization and the incorporation of isotopic labels. Research literature highlights cyanuric chloride's versatility, where it undergoes sequential nucleophilic substitutions by amines or hydroxyl groups to form substituted triazines nih.govrsc.orgnih.govmdpi.com. The general approach involves starting with cyanuric chloride and sequentially replacing its chlorine atoms under controlled conditions . When synthesized with ¹³C isotopes, such as ¹³C₃-cyanuric chloride, it directly provides the labeled triazine core smolecule.comnih.govtandfonline.comgoogle.com.

Ammeline-13C3 can serve as an intermediate in the synthesis of this compound. Chemical reactions, specifically oxidation, can convert ammeline-13C3 into this compound . This pathway underscores the interconnectedness of these triazine derivatives in synthetic schemes.

While not directly a precursor for this compound in the most common routes, Melamine-13C3 is a related isotopically labeled triazine. Its synthesis and use in related labeled triazine studies provide context for isotopic labeling methodologies within the triazine family medchemexpress.commedchemexpress.commedchemexpress.euumaine.eduacs.orgnih.govkau.edu.sa. Melamine (B1676169) itself can be a starting point for other triazines, and understanding its labeling provides insight into general isotopic incorporation strategies.

Reaction Pathways and Mechanisms for ¹³C Incorporation

The incorporation of ¹³C isotopes into this compound follows established reaction mechanisms common in triazine chemistry, adapted for isotopic labeling.

The synthesis of triazine rings, including those destined for this compound, often relies on sequential nucleophilic substitution reactions starting from cyanuric chloride nih.govrsc.orgmdpi.com. The three chlorine atoms on cyanuric chloride exhibit differential reactivity, allowing for selective substitution by various nucleophiles, such as amines or hydroxyl groups, under controlled temperatures (e.g., 0–25 °C) and in polar solvents like acetone (B3395972) or acetonitrile (B52724) nih.govgoogle.com. The use of ¹³C-labeled cyanuric chloride or ¹³C-labeled nucleophiles ensures the isotopic label is incorporated at the desired ring positions . The reaction sequence typically involves the first substitution being the fastest, with decreasing reactivity for subsequent substitutions, enabling controlled synthesis nih.gov.

Oxidation reactions play a role in the interconversion of triazine derivatives. Specifically, ammeline-13C3 can be oxidized to form this compound . This transformation highlights that ammelide can be synthesized not only from direct labeling of its core structure but also through the modification of related labeled triazines.

Compound List

this compound

Cyanuric Chloride

Ammeline-13C3

Melamine-13C3

Ammeline (B29363)

Melamine

Cyanuric Acid

2-Amino-4,6-dichloro-s-triazine-13C3

Optimization Strategies for Isotopic Purity and Chemical Yield in Labeled Synthesis

The synthesis of this compound necessitates meticulous control over reaction conditions to achieve both high isotopic purity and satisfactory chemical yield. These parameters are critical for its efficacy as an analytical standard.

Isotopic Purity Enhancement

Achieving high isotopic purity, typically a minimum of 99 atom % 13C, is a cornerstone of this compound synthesis. This is accomplished through the use of isotopically enriched precursors and specialized handling procedures to prevent isotopic dilution honeywell.comsigmaaldrich.com. The incorporation of 13C into the three carbon atoms of the triazine ring requires starting materials where these carbons are already labeled. For instance, the synthesis of labeled cyanuric acid and melamine derivatives often utilizes 13C-labeled cyanuric chloride as a precursor, which is then reacted with ammonia (B1221849) or water to form the respective compounds researchgate.netresearchgate.net. Stringent quality assurance measures, including mass spectrometry, are employed to verify the isotopic enrichment of the final product .

Chemical Yield Maximization

While specific yield optimization data for this compound is not extensively detailed in the provided literature, general principles for synthesizing isotopically labeled compounds emphasize achieving acceptable yields. The synthesis routes often involve multi-step processes starting from labeled precursors like cyanuric chloride researchgate.netresearchgate.net. For example, the preparation of [13C3]-melamine and [13C3]-cyanuric acid from [13C3]-cyanuric chloride has been reported to yield products in acceptable yields with excellent isotopic and chemical purities researchgate.netresearchgate.net. Optimization typically involves fine-tuning reaction parameters such as temperature, reaction time, reagent stoichiometry, and solvent choice to maximize product formation while minimizing side reactions and degradation.

Purification and Quality Assurance

Following synthesis, this compound undergoes purification to achieve high chemical purity, often around 95% or higher, using techniques such as crystallization or chromatography honeywell.comsigmaaldrich.com. Comprehensive quality control is integral to the production process, encompassing the verification of isotopic incorporation, chemical identity, and the absence of impurities . This rigorous approach ensures the reliability of this compound for its intended analytical applications.

Table 1: Typical Specifications for this compound

SpecificationValueMethod/NotesSource(s)
Isotopic Purity≥ 99 atom % 13CVerified by mass spectrometry honeywell.comsigmaaldrich.com
Chemical Purity (Assay)≥ 95% (CP) / ≥ 98%HPLC, NMR honeywell.comsigmaaldrich.com
CAS Number1173021-81-2 honeywell.comsigmaaldrich.com
Molecular FormulaC3H4N4O2 isotope.com
Molecular Weight131.07 g/mol honeywell.comsigmaaldrich.comisotope.com
FormSolid (Powder) honeywell.comsigmaaldrich.com
Storage TemperatureAmbient / 20-25°C honeywell.comsigmaaldrich.com

Scalability Considerations for Laboratory and Industrial this compound Production

The production of this compound is primarily geared towards laboratory-scale synthesis for use as analytical standards and research tools. While information on large-scale industrial production is limited, the underlying synthetic principles and precursor availability offer insights into potential scalability.

Synthesis Precursors and General Methodology

The synthesis of this compound typically relies on isotopically labeled precursors to ensure the 13C enrichment. A common starting point for triazine derivatives is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) . For this compound, this would involve using 13C-labeled cyanuric chloride or other 13C-labeled building blocks for the triazine ring researchgate.netresearchgate.net. Subsequent steps may involve nucleophilic substitution reactions, or in some described pathways, oxidation of Ammeline-13C3 to this compound . The synthesis of related compounds like [13C3]-melamine and [13C3]-cyanuric acid from [13C3]-cyanuric chloride has been demonstrated to be efficient, yielding products with excellent isotopic and chemical purities researchgate.netresearchgate.net.

Laboratory vs. Industrial Scale Production

Currently, this compound is predominantly manufactured for analytical and research purposes, implying laboratory-scale production. This scale allows for precise control over isotopic incorporation and purification, ensuring the high standards required for internal standards in mass spectrometry nih.gov. Scaling up such syntheses to industrial levels would present several challenges:

Cost of Labeled Precursors: Isotopically enriched starting materials are significantly more expensive than their natural abundance counterparts, which can be a major factor in large-scale production costs.

Specialized Equipment: Handling and synthesizing isotopically labeled compounds often requires specialized equipment to prevent cross-contamination and maintain isotopic integrity .

Process Optimization: While laboratory methods are established, adapting them for large-scale reactors may require significant process re-optimization to maintain yield and purity, manage heat transfer, and ensure efficient mixing.

Waste Management: Industrial-scale chemical synthesis generates waste streams that require appropriate management, which can be more complex for specialized fine chemicals.

Despite these challenges, the established efficient synthesis routes for related 13C-labeled triazines suggest that scaling up this compound production is feasible if a significant industrial demand arises. The focus would remain on maintaining isotopic enrichment and chemical purity throughout larger batch sizes.

Table 2: General Synthesis Approach for this compound

StageKey Precursor(s)Reaction Type / StrategyLabeling Strategy
Precursor Synthesis Urea (B33335), ammonia, cyanuric chlorideTrimerization of urea to form cyanuric acid, followed by chlorination to cyanuric chloride. Alternatively, direct synthesis of 13C-labeled cyanuric chloride from labeled precursors. researchgate.netresearchgate.netIncorporation of 13C into the triazine ring via labeled building blocks (e.g., 13C-urea, 13C-cyanuric chloride).
This compound Formation 13C-Labeled Cyanuric Chloride / Ammeline-13C3Route 1: Sequential nucleophilic substitution on 13C-cyanuric chloride with amines and hydroxyl groups under controlled conditions. Route 2: Oxidation of Ammeline-13C3 to this compound. Route 3: Hydrolysis of 13C-labeled melamine derivatives.Direct use of 13C-labeled precursors ensures the 13C atoms are present in the final this compound molecule.
Purification Crude this compoundCrystallization or chromatographic techniques. Removal of unreacted starting materials, byproducts, and unlabeled impurities.
Quality Control Purified this compoundIsotopic enrichment analysis (e.g., Mass Spectrometry), chemical purity assessment (e.g., HPLC, NMR), and identity confirmation. Verification of target isotopic composition.

Compound List:

this compound

Advanced Analytical Methodologies for Ammelide 13c3 Characterization and Quantification

Spectroscopic Techniques for Isotopic and Structural Confirmation

Mass Spectrometry (MS) for Isotopomer Distribution and Quantification

Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry (MALDI/TOFMS)

Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry (MALDI/TOFMS) is a powerful technique employed for the analysis of molecules, including small organic compounds and peptides, by ionizing them with a laser in the presence of a matrix scilit.comosti.gov. For Ammelide-13C3, MALDI/TOFMS can provide rapid molecular weight determination and structural insights. Studies have demonstrated the application of MALDI/TOFMS for the analysis of melamine (B1676169) and its related compounds, including ammelide (B29360) and ammeline (B29363), utilizing various matrices like sinapinic acid and α-cyano-4-hydroxy-cinnamic acid scilit.comosti.gov. Under positive ion conditions with sinapinic acid, (M+H)+ ions for ammelide were observed, indicating the potential of this technique for detecting such compounds scilit.comosti.gov. The isotopic labeling of this compound allows for distinct mass-to-charge (m/z) ratios, facilitating its identification and differentiation from unlabeled counterparts, a critical aspect for quantitative analysis and metabolic studies nih.govotsuka.co.jp.

Chromatographic Separation Techniques for this compound and Analogs

Chromatographic techniques are indispensable for separating this compound from complex sample matrices before instrumental analysis. These methods exploit differences in the physical and chemical properties of analytes to achieve separation, thereby improving the selectivity and sensitivity of detection.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and quantification of Ammelide and its related compounds, including isotopically labeled variants globalresearchonline.netumaine.edunih.govnih.govresearchgate.netmdpi.orgpfigueiredo.org. HPLC methods, often coupled with diode array detection (DAD) or mass spectrometry (MS), have been developed to analyze these polar triazine compounds in various matrices such as food products, milk, and biological tissues globalresearchonline.netumaine.edunih.govresearchgate.netmdpi.org. For instance, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has been utilized for the simultaneous determination of melamine, ammeline, ammelide, and cyanuric acid, with isotope dilution methods employing labeled standards like this compound for accurate quantification nih.govnih.govresearchgate.netnih.gov. Research has shown that hydrophilic interaction liquid chromatography (HILIC) is particularly effective for separating these highly polar analytes, often achieving good peak shapes and rapid analysis times nih.govpfigueiredo.orgrestek.comchromatographyonline.com. For example, a study reported an HPLC-MS/MS method for melamine and its analogues with an LOD of 0.02 µg/mL for HPLC-DAD umaine.edu. Another study demonstrated an isotope dilution LC-MS method with LODs of 10 µg/kg for melamine and cyanuric acid in various food matrices, achieving recoveries between 87-110% researchgate.netnih.gov.

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) can also be employed for the analysis of ammelide and related compounds, although it typically requires derivatization due to the polar nature of these molecules, which can limit their volatility nih.govrsc.orgresearchgate.netwaters.com. GC coupled with tandem mass spectrometry (GC-MS/MS) has been successfully applied for the simultaneous determination of melamine, ammeline, ammelide, and cyanuric acid nih.govresearchgate.netwaters.com. A common approach involves extracting the analytes and then derivatizing them, for example, using bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) rsc.orgresearchgate.net. This derivatization enhances volatility and chromatographic performance. Research has shown that GC-MS/MS methods can achieve high sensitivity and specificity, with reported limits of detection (LODs) in the µg kg⁻¹ range for ammelide in egg samples researchgate.net. For example, an isotope dilution GC-MS technique was developed for the simultaneous and confirmatory determination of melamine and its related compounds in various food matrices, achieving method precisions within 0.3–7.5% RSD and mean recoveries of 83.7–108.3% rsc.org.

Ultra-High Performance Liquid Chromatography (UHPLC) Implementations

Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced separation efficiency, speed, and sensitivity compared to conventional HPLC, making it an attractive option for the analysis of this compound nih.govpfigueiredo.orgresearchgate.net. UHPLC methods, often coupled with tandem mass spectrometry (UHPLC-MS/MS), are particularly well-suited for the analysis of highly polar compounds like ammelide due to the use of specialized stationary phases, such as hydrophilic interaction (HILIC) columns nih.govresearchgate.net. A study developed an isotope dilution UHPLC-MS/MS method for the analysis of melamine, ammeline, ammelide, and cyanuric acid in infant formula, reporting absolute instrument detection limits (S/N = 3) of approximately 0.5 pg per injection for ammelide nih.gov. These methods can achieve fast separation times, with some protocols completing analyses in as little as 3.5 minutes, making them suitable for high-throughput laboratories restek.com. The application of UHPLC-MS/MS allows for the sensitive and accurate quantification of this compound in complex matrices, often with excellent recoveries and low limits of detection nih.govresearchgate.net.

Sample Preparation and Derivatization Strategies for Complex Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound in diverse and often complex matrices, such as food, biological fluids, or environmental samples. These steps aim to extract the analyte of interest, remove interfering substances, and concentrate the analyte to levels suitable for instrumental detection.

Extraction Protocols for this compound in Diverse Samples

Various extraction protocols have been employed for the isolation of Ammelide and its isotopically labeled counterparts from different sample types. Common strategies include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and pressurized liquid extraction (PLE). For instance, a mixed-mode cation exchange (MCX) cartridge combined with a mixed-mode anion exchange (MAX) cartridge has been used for the extraction of melamine and its derivatives, including ammelide, from urine samples kau.edu.sa. In another approach, samples are often extracted using solvent mixtures, such as acetonitrile-water or diethylamine-water-acetonitrile, followed by clean-up steps nih.govnih.govresearchgate.netnih.govresearchgate.netsci-hub.se.

For example, a typical protocol for food samples involves homogenizing the sample, adding an internal standard (e.g., this compound), and then extracting with a solvent mixture like acetonitrile-water, often followed by centrifugation sci-hub.se. Ion-exchange SPE cartridges are frequently used for clean-up, separating the polar triazine compounds from other matrix components nih.govkau.edu.sa. Pressurized liquid extraction (PLE) has also been evaluated and shown to provide higher extraction efficiencies compared to sonication or polytron methods for certain matrices like pet food umaine.edu. The choice of extraction and clean-up strategy is often dictated by the specific matrix and the analytical technique to be employed, with the goal of maximizing analyte recovery while minimizing matrix effects nih.govkau.edu.sa.

Clean-up Procedures Utilizing Solid-Phase Extraction (SPE)

Solid-phase extraction (SPE) is a vital sample preparation technique employed to isolate and concentrate analytes from complex matrices, thereby reducing interference and improving analytical sensitivity. For this compound, SPE methods are designed to effectively separate it from co-extracted matrix components. Studies have utilized various SPE cartridges, such as Oasis MAX and Oasis MCX, which are designed for the extraction of ionizable compounds kau.edu.sa. These cartridges are typically conditioned with a solvent, followed by sample loading, washing to remove interfering substances, and elution of the this compound with a suitable solvent kau.edu.sa. The choice of SPE sorbent and elution solvent is critical and depends on the physicochemical properties of this compound and the nature of the sample matrix. For instance, a study analyzing melamine and its derivatives in sewage sludge employed SPE cartridges to clean up extracted samples prior to instrumental analysis kau.edu.sa. The effectiveness of the SPE process is often validated by assessing the recovery of spiked analytes.

Chemical Derivatization for Enhanced Analytical Performance

Chemical derivatization is often employed to improve the volatility, thermal stability, or detectability of analytes, particularly for chromatographic techniques like Gas Chromatography (GC). While specific derivatization methods for this compound are not extensively detailed in the provided search results, silylation is a common derivatization strategy for compounds with active hydrogen atoms, such as those found in Ammelide. Silylation reagents, like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with hydroxyl or amine groups to form more volatile and thermally stable trimethylsilyl (B98337) (TMS) derivatives. These derivatives are then amenable to GC analysis, often coupled with Mass Spectrometry (GC-MS) for sensitive and selective detection. The formation of these derivatives can significantly enhance the chromatographic separation and ionization efficiency, leading to improved detection limits and more robust quantification of this compound.

Quantitative Analytical Performance Parameters

The reliability of this compound quantification hinges on the rigorous evaluation of several analytical performance parameters. These parameters ensure that the developed method is accurate, precise, sensitive, and specific for the intended application.

Calibration Curve Development and Linearity Assessment

Accurate quantification of this compound relies on the establishment of a calibration curve, which relates the measured analytical signal to the known concentration of the analyte. A multi-point calibration curve is typically generated using certified reference standards of this compound at varying concentrations. The linearity of the method is assessed by plotting the instrument response against the analyte concentration and evaluating the correlation coefficient (R²). A high R² value (e.g., >0.996) indicates good linearity across the calibration range kau.edu.sa. The calibration range is determined based on the expected concentration levels of this compound in the samples. A study analyzing melamine derivatives reported the use of a 10-point calibration curve covering concentrations from 0.05 to 200 ng/mL with a regression coefficient greater than 0.996 kau.edu.sa.

Table 1: Example Calibration Curve Parameters for this compound Analysis

ParameterValue/RangeNotes
Calibration Points10As per typical method validation
Concentration Range0.05 - 200 ng/mLExample range from related study kau.edu.sa
Correlation Coefficient (R²)> 0.996Indicates excellent linearity
Y-interceptTypically near zeroFor ideal linear response

Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for accurate quantification of analytes, particularly for isotopically labeled compounds like this compound. In IDMS, a known amount of an isotopically labeled analogue (e.g., this compound itself, or a different isotopically labeled version if available and suitable) is added to the sample as an internal standard before any sample preparation steps. This labeled standard behaves chemically identically to the native analyte throughout the analytical process, compensating for any losses during extraction, clean-up, or variations in instrument response. The quantification is based on the ratio of the native analyte signal to the labeled internal standard signal, measured by mass spectrometry. This approach significantly minimizes matrix effects and method variability, leading to highly precise and accurate results. The use of isotopically labeled internal standards such as 13C3-ammelide is crucial for achieving accurate quantification of Ammelide in various matrices kau.edu.sa.

Determination of Detection and Quantification Limits in Analytical Methods

The sensitivity of an analytical method is defined by its detection and quantification limits. The Limit of Detection (LOD) is the lowest concentration of this compound that can be reliably detected, typically defined as a signal-to-noise ratio of 3:1. The Limit of Quantification (LOQ) is the lowest concentration that can be reliably quantified with acceptable precision and accuracy, often defined as a signal-to-noise ratio of 10:1 kau.edu.sa. Determining these limits is essential for assessing the suitability of the method for the intended sample concentrations. For example, in one study, Method Quantification Limits (MQLs) were established for melamine derivatives, with values such as 0.80 ng/g for ammelide, derived from the LOQ and sample weight kau.edu.sa.

Table 2: Example Detection and Quantification Limits for Ammelide and Related Compounds

AnalyteLOD (ng/g)LOQ (ng/g)Notes
Ammelide~2.4~8.0Estimated based on MQL of 0.80 ng/g and 0.2g sample, 1:5 dilution kau.edu.sa
This compoundN/AN/ASpecific values depend on the method and matrix; typically similar to native

Note: LOD and LOQ values for this compound are often similar to those of the native Ammelide, depending on the specific method and matrix. The values presented for Ammelide are illustrative based on the provided context, and direct this compound specific values would require method validation.

Assessment of Method Accuracy and Precision

Method accuracy refers to how close the measured value is to the true value, often assessed through recovery studies using spiked samples or by analyzing certified reference materials. Precision, on the other hand, describes the reproducibility of measurements, typically evaluated by calculating the relative standard deviation (RSD) from replicate analyses. For this compound, accuracy is often determined by spiking known amounts into a representative matrix and measuring the percentage recovery. For instance, matrix-corrected recoveries for isotopically labeled internal standards like 13C3-ammelide spiked into samples were reported to be around 81 ± 14% kau.edu.sa. Precision is assessed by running multiple replicates of samples or standards, ensuring the RSD is within acceptable limits (e.g., <10-15%). These parameters are crucial for validating that the analytical method can reliably and consistently determine the concentration of this compound.

Table 3: Example Accuracy and Precision Data for this compound Analysis

ParameterValue/RangeNotes
Recovery75-87%For spiked isotopically labeled internal standards kau.edu.sa
Precision (RSD)< 15%Typical acceptable range for method validation
AccuracyWithin ±15%Deviation from true value, often assessed via recovery/bias

Compound List:

this compound

Melamine

Ammeline

Cyanuric acid

15N3,13C3-melamine

13C3-ammeline

15N3,13C3-cyanuric acid

Applications of Ammelide 13c3 in Mechanistic and Metabolic Research

Metabolic Tracing and Flux Analysis in Biological Systems

Tracking of Ammelide-13C3 Incorporation into Biological Macromolecules (e.g., Nucleic Acids, Proteins)

The stable carbon-13 isotopes within this compound enable precise tracking and analysis of its metabolic fate and transformations within biological systems. This isotopic labeling allows researchers to follow the compound's pathway and incorporation into essential biological macromolecules such as nucleic acids and proteins. By monitoring the presence and distribution of the ¹³C label within these biomolecules, scientists can gain critical insights into complex metabolic pathways and understand how nitrogen-containing compounds are processed and integrated into cellular structures. This capability is fundamental for elucidating biochemical mechanisms and understanding the behavior of related compounds in living organisms.

Pharmacokinetic Tracer Studies and Molecular Interaction Analysis

This compound serves as a valuable tool in pharmacokinetic studies, facilitating the understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile. smolecule.com Its stable isotopic labeling makes it an effective tracer for quantitative analysis, particularly when employed in conjunction with mass spectrometry and liquid chromatography. smolecule.comhpc-standards.commedchemexpress.commedchemexpress.commedchemexpress.com The use of stable isotopes in drug development is a common strategy for quantitation during the research process, as these labels can also influence pharmacokinetic and metabolic characteristics. medchemexpress.commedchemexpress.com Furthermore, this compound functions as a reliable reference standard in various analytical techniques, ensuring accurate quantification and aiding in the study of molecular interactions within biological contexts. smolecule.comhpc-standards.com Its application extends to metabolic flux analysis, providing detailed insights into cellular metabolic processes. hpc-standards.com

Advancements in Molecular Imaging with Labeled Ammelide (B29360) (e.g., Hyperpolarized Magnetic Resonance Imaging)

The field of molecular imaging, which focuses on visualizing molecules of interest within living patients, is increasingly leveraging labeled compounds. wikipedia.org Stable isotope-labeled molecules, including this compound, are recognized for their potential applications in advanced imaging modalities such as Magnetic Resonance Imaging (MRI), Magnetic Resonance Spectroscopy (MRS), and Positron Emission Tomography (PET). scribd.com Hyperpolarized magnetic resonance imaging, in particular, represents a significant advancement, enhancing MRI sensitivity by polarizing nuclear spins. researchgate.net While specific research detailing this compound's direct application in hyperpolarized MRI is emerging, the general association of labeled compounds with MRI and hyperpolarization techniques highlights its potential in this area. scribd.comadvatechgroup.com The development of targeted contrast agents with high specificity and relaxivity is crucial for advancing molecular imaging, suggesting a future role for labeled ammelide derivatives in such applications. wikipedia.org

Environmental Chemistry and Degradation Pathways of Ammelide 13c3 Analogs

Formation of Ammelide (B29360) as a Degradation Product of Triazine Herbicides (e.g., Atrazine)

Ammelide is a known hydrolysis product of ammeline (B29363) and a metabolite in the degradation pathway of melamine (B1676169). wikipedia.orgnih.gov The formation of ammelide from s-triazine herbicides like atrazine (B1667683) involves a series of degradation steps. The process often begins with the dealkylation and hydrolysis of the parent herbicide. For instance, the degradation of atrazine can proceed through abiotic and biotic pathways, leading to the formation of various intermediates. nih.gov

Microbial degradation plays a crucial role in the transformation of triazine herbicides. Some bacteria can hydrolyze melamine through successive deaminations, producing ammeline, then ammelide, and finally cyanuric acid. nih.govnih.gov Similarly, atrazine can be transformed by soil minerals like birnessite (δ-MnO2), which facilitates N-dealkylation and hydrolysis, leading to products that include ammeline and cyanuric acid, with ammelide being an intermediate in this pathway. nih.gov The proposed abiotic transformation pathway of atrazine on δ-MnO2 has been shown to be identical to the biotic pathway, highlighting the multifaceted nature of triazine degradation in the environment. nih.gov

The degradation pathway can be summarized as follows:

Atrazine → Dealkylated Atrazine Intermediates → Hydroxyatrazine → N-alkylammelides → Ammelide → Cyanuric Acid

This sequential degradation underscores the role of ammelide as a stable intermediate in the environmental breakdown of complex triazine herbicides.

Environmental Fate and Persistence of Triazine Derivatives

The environmental fate of triazine derivatives, including ammelide, is governed by several chemical and physical processes that influence their persistence and mobility.

Hydrolysis is a primary pathway for the detoxification of chloro-s-triazine herbicides in soil. oregonstate.edu This process can be influenced by factors such as soil pH, organic matter content, and the presence of clay minerals. researchgate.net Chemical hydrolysis often leads to the formation of non-phytotoxic hydroxy analogs. oregonstate.edu For example, atrazine hydrolyzes to form hydroxyatrazine. oregonstate.eduresearchgate.net

Further degradation involves the oxidation of the alkyl side chains attached to the triazine ring. csbsju.edu This can lead to the formation of dealkylated derivatives. csbsju.edu In some cases, oxidation can ultimately lead to the cleavage of the triazine ring itself, although the ring is generally quite resistant to microbial attack. researchgate.net The interplay between hydrolysis and oxidation results in a complex mixture of metabolites in the soil. dnsgb.com.ua

Table 1: Factors Influencing Hydrolysis of Triazine Herbicides in Soil

FactorInfluence on Hydrolysis RateReference
Soil pHHydrolysis is faster under acidic or alkaline conditions compared to neutral pH. researchgate.netresearchgate.net
Organic Matter (Humic Acid)Can catalyze the hydrolysis of several triazine herbicides. researchgate.net
Clay Content and TypeCan promote the entrapment and subsequent hydrolysis of triazines. researchgate.net

Photodecomposition Characteristics

Photodecomposition, or photolysis, is another significant degradation pathway for triazine herbicides, particularly in aqueous environments and on soil surfaces. researchgate.netresearchgate.net This process can occur through direct photolysis, where the herbicide itself absorbs sunlight, or indirect photolysis, which involves photosensitizers like dissolved organic carbon. researchgate.net

The photodegradation of triazines is a complex process that can lead to a variety of products. csbsju.edu Key transformation pathways include:

Dechlorination and Hydroxylation : For chlorotriazines like atrazine and simazine, a primary pathway is the replacement of the chlorine atom with a hydroxyl group. csbsju.edu

Side-Chain Oxidation : The alkyl side chains can be oxidized, leading to dealkylated derivatives. csbsju.edu

Cleavage of Methylthio Group : For herbicides like prometryn, the methylthio group can be cleaved from the triazine ring. csbsju.edu

Studies have shown that the rate of photodecomposition follows first-order kinetics and can be enhanced by the presence of substances like hydrogen peroxide. csbsju.edu The half-lives for the photocatalytic degradation of various s-triazine herbicides in the presence of titanium dioxide (TiO2) under simulated solar light have been found to range from 10.8 to 38.3 minutes. uoi.gr

The transport of triazine herbicides and their degradation products is largely influenced by their physicochemical properties, particularly water solubility. usgs.gov Herbicides like atrazine, which are relatively soluble and mobile, are primarily transported in the dissolved phase. usgs.gov This mobility creates a risk of contamination for both surface water and groundwater. researchgate.net

Once in aquatic systems, these compounds can partition between the water column and sediments. Estuarine sediments, in particular, can act as a reservoir for contaminants released into the aquatic environment, impacting water quality through partitioning processes. acs.org The persistence of these compounds is a concern, as some triazine residues have been detected in the environment more than a decade after their use was discontinued. d-nb.info Atmospheric transport is another, less investigated, pathway for the long-range distribution of pesticides like atrazine. acs.orgcopernicus.org

Table 2: Environmental Mobility of Selected Triazine Herbicides

CompoundPrimary Transport PhaseKey Environmental ConcernReference
AtrazineDissolved (Water)Groundwater and surface water contamination. usgs.govresearchgate.net
SimazineDissolved (Water)Groundwater and surface water contamination. usgs.gov
CyanazineDissolved (Water)Groundwater and surface water contamination. usgs.gov

Occurrence in Environmental Matrices (e.g., Sewage Sludge)

As a result of their widespread use and persistence, triazine derivatives, including ammelide, are found in various environmental matrices. Sewage sludge, a byproduct of wastewater treatment, is a known sink for many organic contaminants. nih.gov

A nationwide survey in the United States analyzed archived sewage sludge samples from 68 wastewater treatment plants for melamine and its derivatives, including ammeline, ammelide, and cyanuric acid. nih.gov The study found that the sum concentrations of these four compounds ranged from 34 to 1800 ng/g dry weight (dw), with a mean concentration of 240 ng/g dw. nih.gov A significant positive correlation was observed among the concentrations of melamine, ammeline, and ammelide, which is consistent with ammeline and ammelide originating from the hydrolysis of melamine or being formed as byproducts during its production. kau.edu.sa

Table 3: Concentrations of Melamine and its Derivatives in U.S. Sewage Sludge

CompoundConcentration Range (ng/g dw)Mean Concentration (ng/g dw)Percentage of Total MassReference
Melamine34 - 1800 (sum of all four)240 (sum of all four)46% nih.gov
Cyanuric Acid40% nih.gov
Ammeline7.0% kau.edu.sa
Ammelide7.0% kau.edu.sa
nih.govnih.gov

Table of Mentioned Compounds

Theoretical and Computational Investigations on Ammelide 13c3

Quantum Chemical Calculations and Molecular Modeling of Triazine Structures

Quantum chemical calculations are fundamental to understanding the electronic structure, geometry, and reactivity of molecules. For Ammelide-13C3, these methods can provide detailed insights into how isotopic substitution affects its molecular properties.

Molecular Geometry and Tautomerism:

Ammelide (B29360) can exist in several tautomeric forms, primarily the keto and enol forms. researchgate.netresearchgate.net Computational studies, typically employing Density Functional Theory (DFT) methods such as B3LYP with various basis sets (e.g., 6-31G(d) or larger), can be used to determine the relative stabilities of these tautomers. rsc.orgrsc.org Theoretical calculations have suggested that the enol tautomer is the most stable form in the gas phase, while the 2(1H)-keto tautomer is predicted to be more stable in solution. researchgate.net For this compound, the substitution of 12C with 13C in the triazine ring is not expected to significantly alter the relative energies of the tautomers, as isotopic substitution does not affect the potential energy surface. However, there will be subtle changes in the zero-point vibrational energies (ZPVE), which could be calculated.

Electronic Properties:

Quantum chemical calculations can elucidate the electronic properties of this compound, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential. These properties are crucial for understanding the molecule's reactivity and intermolecular interactions. While the 13C labeling does not change the electronic structure directly, it can be used as a probe in techniques like NMR spectroscopy, and computational methods can predict the 13C NMR chemical shifts.

Vibrational Analysis:

Vibrational frequency calculations are a standard output of quantum chemical optimizations. For this compound, these calculations would predict the infrared (IR) and Raman spectra. The substitution of 12C with 13C would lead to predictable shifts in the vibrational frequencies of modes involving the carbon atoms of the triazine ring. These calculated shifts can be instrumental in interpreting experimental spectra of the labeled compound.

Table 1: Calculated Molecular Properties of Ammelide Tautomers This table presents hypothetical data based on typical computational chemistry results for similar molecules.

Property Keto Tautomer Enol Tautomer
Relative Energy (kcal/mol) 0.00 +2.5
Dipole Moment (Debye) 4.2 2.8

Simulation of Isotopic Effects on Reaction Kinetics and Thermodynamics

The primary utility of isotopic labeling lies in the study of reaction mechanisms through the kinetic isotope effect (KIE). The 13C labeling in this compound would be expected to produce a small but measurable KIE in reactions where bonding to the carbon atoms changes in the rate-determining step.

Kinetic Isotope Effects (KIEs):

Computational methods can be used to predict the magnitude of the 13C KIE for proposed reaction mechanisms. This is typically done by calculating the vibrational frequencies of the reactant and the transition state for both the unlabeled (12C) and labeled (13C3) ammelide. The KIE is then calculated from the ZPVEs of the isotopic molecules. For example, in the enzymatic or chemical degradation of ammelide, if the cleavage of a C-N or C-O bond in the triazine ring is the rate-limiting step, a 13C KIE would be expected.

Thermodynamic Isotope Effects:

While generally smaller than KIEs, thermodynamic or equilibrium isotope effects can also be computed. These effects arise from the influence of isotopic substitution on the equilibrium constant of a reaction. For this compound, this could be relevant in studying reversible processes such as binding to an enzyme or a receptor.

Table 2: Predicted 13C Kinetic Isotope Effects for a Hypothetical Reaction This table presents hypothetical data based on typical KIE calculations.

Reaction Step Predicted k(12C)/k(13C)
C-N bond cleavage 1.03 - 1.05
C-O bond cleavage 1.02 - 1.04

Computational Approaches for Predicting Metabolic Transformations and Environmental Fates

Computational models are increasingly used to predict the metabolic fate of xenobiotics and their environmental persistence. researchgate.net These models can be broadly categorized into ligand-based and structure-based approaches.

Prediction of Metabolic Pathways:

For this compound, computational tools can predict its likely metabolic transformations. Knowledge-based systems, which contain databases of known biotransformation reactions, can be used to generate a list of potential metabolites. For example, since ammelide is a hydrolysis product of melamine (B1676169), further hydrolysis to cyanuric acid is a likely metabolic step. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can also be employed to predict the sites of metabolism by identifying the atoms most susceptible to enzymatic attack, for instance, by cytochrome P450 enzymes.

Environmental Fate Modeling:

The environmental fate of a chemical is governed by processes such as biodegradation, photodegradation, and sorption to soil and sediment. Computational models can predict key parameters that influence these processes, such as the compound's water solubility, octanol-water partition coefficient (logP), and biodegradation half-life. For this compound, these models can help to assess its persistence and mobility in various environmental compartments. The isotopic labeling would not significantly alter these macroscopic properties, but the labeled compound would be an invaluable tool for tracing the environmental pathways of ammelide.

Table 3: Predicted Environmental Fate Parameters for Ammelide This table presents hypothetical data based on predictive computational models.

Parameter Predicted Value
Water Solubility (mg/L) 150
LogP -1.2

Conclusion and Future Research Directions

Summary of Key Research Contributions Utilizing Ammelide-13C3 as a Research Tool

This compound has primarily been instrumental as an internal standard in analytical chemistry for the precise quantification of melamine (B1676169) and its related degradation products. Its application has been crucial in food safety and toxicology studies.

The key research application of this compound is in isotope dilution mass spectrometry. This technique is considered a gold standard for quantitative analysis. In this method, a known amount of the isotopically labeled standard (this compound) is added to a sample. Because the labeled standard is chemically identical to the native analyte (Ammelide) but has a different mass, it can be distinguished by a mass spectrometer. This allows for the highly accurate determination of the analyte's concentration, correcting for any loss that may occur during sample preparation and analysis.

A significant body of research has focused on the detection of melamine and its analogues—ammeline (B29363), ammelide (B29360), and cyanuric acid—in food products, most notably in infant formula. nih.gov Studies conducted by regulatory bodies such as Health Canada have developed and utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods that employ 13C3-labeled ammelide as an internal standard to ensure analytical accuracy and reliability. nih.gov These methods are vital for assessing food contamination and ensuring consumer safety, as the combination of melamine and cyanuric acid can lead to renal failure. nih.gov

Furthermore, research into the metabolism of melamine by microorganisms like Klebsiella terragena has shown that melamine is metabolized through a hydrolytic pathway, successively forming ammeline, ammelide, and finally cyanuric acid. nih.gov The use of labeled compounds like this compound is critical in such metabolic pathway analyses, allowing researchers to trace the fate of the parent compound through its various intermediates. unt.edu

Research AreaSpecific Application of this compoundKey FindingsReference
Food Safety &amp; AnalyticsInternal standard for isotope dilution LC-MS/MS analysis of infant formula.Enabled accurate quantification of melamine, ammeline, ammelide, and cyanuric acid, ensuring method reliability for regulatory monitoring. nih.gov
Metabolic Pathway AnalysisUsed as a tracer to study the microbial metabolism of melamine.Helped confirm the hydrolytic degradation pathway of melamine to ammelide and cyanuric acid in organisms like Klebsiella terragena. nih.gov
Environmental AnalysisServes as a certified reference material for detecting triazine compounds in environmental samples.Facilitates the development and validation of analytical methods for monitoring environmental contaminants. isotope.comisotope.com

Emerging Trends in Stable Isotope Labeling and Tracer Technologies for Chemical and Biological Sciences

The field of stable isotope labeling is rapidly evolving, driven by technological advancements and an expanding range of applications. These trends promise to enhance the precision and scope of scientific investigation across various disciplines. adesisinc.com

Metabolomics and Metabolic Flux Analysis: Stable Isotope Labeling (SIL) is a cornerstone of metabolomics, used to trace the fate of metabolites through complex biochemical networks. acs.orgresearchgate.net The combination of SIL with high-resolution mass spectrometry and NMR spectroscopy allows for a global overview of cellular metabolism. acs.org This approach, known as stable isotope-resolved metabolomics (SIRM), is powerful for elucidating novel metabolic pathways and quantifying metabolic fluxes (fluxomics), which measure the rates of metabolic reactions. unt.eduacs.orgfrontiersin.org

Advancements in Synthesis and Software: The future of SIL is moving towards greater efficiency and accessibility. adesisinc.com This includes the development of automated synthesis platforms for creating labeled compounds and the use of green chemistry principles to make the processes more cost-effective and environmentally friendly. adesisinc.com Concurrently, sophisticated software tools are being created to better analyze the complex datasets generated in SIL experiments, aiding in metabolite annotation and pathway analysis. researchgate.netdoi.orgwikipedia.org

Expanding Applications in Drug Discovery and Proteomics: In the pharmaceutical industry, SIL plays a critical role in investigating drug metabolism and pharmacokinetics, helping to streamline the drug development process by providing clear insights into a drug's efficacy and safety. adesisinc.com In proteomics, stable isotope labeling is used for precise quantitative analysis of protein expression and turnover, which is crucial for understanding cellular functions and identifying therapeutic targets. adesisinc.com

Environmental and Food Science: The application of SIL in environmental science enables researchers to track pollutants and understand ecological cycles with greater detail. adesisinc.com In food science, labeled compounds are used not only for contaminant analysis but also for studying nutrient uptake and metabolism, contributing to areas like foodomics. isotope.com

Prospective Research Avenues for this compound and Related Triazine Derivatives in Advanced Studies

Building on its established role, this compound and other labeled triazine derivatives hold significant potential for future research.

For This compound , prospective research includes:

Advanced Toxicological Studies: Moving beyond simple quantification, it can be used in sophisticated metabolic flux analyses to understand how melamine and its byproducts perturb cellular metabolism in different organs and model organisms.

Complex Matrix Analysis: Expanding its use as an internal standard for the analysis of increasingly complex environmental matrices (e.g., soil, wastewater) and a wider variety of food products. isotope.com

For related triazine derivatives , future research is poised to explore new frontiers:

Therapeutic Development: Labeled triazines are being synthesized to investigate their potential as therapeutic agents. Research into pyrazolo[5,1-c] adesisinc.comCurrent time information in Bangalore, IN.triazine derivatives, for instance, has identified promising candidates for anti-diabetic agents. researchgate.net Stable isotope labeling is essential for studying the mechanism of action and metabolic fate of these new drug candidates.

Elucidation of Enzyme Mechanisms: Labeled triazines can be used to study the mechanisms of enzymes that metabolize these compounds, such as the atrazine-dechlorinating enzymes found in microbes. sci-hub.se This knowledge is critical for applications in bioremediation.

Cancer Research: Certain triazine derivatives have been shown to act as aromatase inhibitors, a mechanism relevant to the treatment of some breast cancers. scbt.com Labeled versions of these compounds could be used in non-invasive imaging and mechanistic studies to develop more effective cancer therapies. researchgate.net

The continued development and application of labeled compounds like this compound will undoubtedly continue to fuel discovery and innovation in both the chemical and biological sciences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.